molecular formula C17H16FNO2 B6499570 (4-Fluorophenyl)(2-phenylmorpholino)methanone CAS No. 946234-14-6

(4-Fluorophenyl)(2-phenylmorpholino)methanone

Cat. No.: B6499570
CAS No.: 946234-14-6
M. Wt: 285.31 g/mol
InChI Key: ZOGVDCGPMVOVCG-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-phenylmorpholino)methanone is a benzophenone derivative featuring a fluorophenyl group and a 2-phenylmorpholino moiety attached to a central carbonyl group. The fluorophenyl substituent enhances electronegativity and metabolic stability, while the morpholino ring contributes to molecular rigidity and hydrogen-bonding capacity, critical for interactions with biological targets . Benzophenone derivatives are widely studied for their diverse pharmacological activities, including antifungal, anti-inflammatory, and chemotherapeutic properties .

Properties

IUPAC Name

(4-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)17(20)19-10-11-21-16(12-19)13-4-2-1-3-5-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGVDCGPMVOVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(2-phenylmorpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)(2-phenylmorpholino)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Fluorophenyl Methanones

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Reference
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone Hydroxy, methyl groups C14H11FO2 230.24 Antifungal, anti-inflammatory
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone Dimethoxy groups C15H13FO3 260.26 Potential chemotherapeutic agent
(3,4-Diaminophenyl)(4-fluorophenyl)methanone Amino groups C13H11FN2O 230.24 Intermediate for antiparasitic drugs (Flubendazole)
Bis(4-fluorophenyl)methanone oxime Dual fluorophenyl groups, oxime C13H9F2NO 245.21 CB1 receptor ligand (synthetic intermediate)
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone Thiazole ring, methylphenyl C18H16FN3OS 341.40 Unspecified (structural analog)

Key Observations :

  • Morpholino vs. This may improve solubility and target affinity .
  • Fluorine Impact : Fluorine substitution consistently improves metabolic stability and bioavailability across analogs, as seen in antifungal () and antiparasitic () applications.
  • Amino and Hydroxy Groups: Amino substituents () enhance reactivity for further functionalization, while hydroxy groups () facilitate intermolecular hydrogen bonding, influencing crystallization and stability .

Physicochemical Properties

Property (4-Fluorophenyl)(2-phenylmorpholino)methanone (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (hydroxy reduces lipophilicity) ~3.2 (methoxy enhances lipophilicity)
Solubility Moderate in DMSO, ethanol High in polar solvents (due to –OH) Low in water, high in organic solvents
Hydrogen Bond Acceptors 3 (morpholino O, carbonyl O) 3 (carbonyl O, –OH) 4 (carbonyl O, two methoxy O)

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